Tert-butyl 2-aminoadamantane-2-carboxylate
Overview
Description
Tert-butyl 2-aminoadamantane-2-carboxylate is an organic compound with the molecular formula C15H25NO2 and a molecular weight of 251.36 g/mol . This compound is a derivative of adamantane, a hydrocarbon known for its rigid, cage-like structure. The tert-butyl group and the amino group attached to the adamantane core confer unique chemical properties to this compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-aminoadamantane-2-carboxylate typically involves the reaction of 2-aminoadamantane-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically obtained through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-aminoadamantane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylate group can be reduced to form alcohols or aldehydes.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroadamantane derivatives, while reduction of the carboxylate group can produce adamantane alcohols.
Scientific Research Applications
Tert-butyl 2-aminoadamantane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a drug candidate.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of tert-butyl 2-aminoadamantane-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the adamantane core provides a rigid framework that can interact with hydrophobic regions of proteins and other macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-aminoadamantane: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.
Adamantane-2-carboxylic acid: Lacks the amino group, affecting its ability to form hydrogen bonds and interact with biological targets.
Tert-butyl adamantane-2-carboxylate:
Uniqueness
Tert-butyl 2-aminoadamantane-2-carboxylate is unique due to the presence of both the tert-butyl and amino groups, which confer distinct chemical properties and reactivity.
Biological Activity
Tert-butyl 2-aminoadamantane-2-carboxylate (TBAAC) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with TBAAC, focusing on its neuroprotective effects, antiviral properties, and interactions with various biological systems.
Chemical Structure and Properties
TBAAC is characterized by its adamantane core structure, which is a polycyclic hydrocarbon known for its stability and unique three-dimensional shape. The compound features a tert-butyl group, an amino group, and a carboxylate moiety, contributing to its reactivity and potential therapeutic applications. Its molecular formula is C15H25NO2, with a molecular weight of approximately 251 g/mol .
1. Neuroprotective Effects
Preliminary studies suggest that TBAAC may act as a neuroprotective agent. Its structure allows for interactions with neurotransmitter systems, potentially influencing synaptic transmission and providing protection against neuronal damage. Research indicates that TBAAC can mitigate oxidative stress and may be beneficial in conditions like Alzheimer's disease and other neurodegenerative disorders .
- Mechanism of Action : The neuroprotective effects are believed to stem from TBAAC's ability to modulate enzyme activity and receptor binding, particularly with glutamate receptors, which play a crucial role in excitatory neurotransmission .
2. Antiviral Properties
TBAAC has also been investigated for its antiviral properties. Some studies indicate that it may exhibit activity against certain viral pathogens, although specific mechanisms remain to be fully elucidated. This potential opens avenues for research into TBAAC as a candidate for antiviral drug development .
Case Studies and Experimental Data
Research involving TBAAC has included various experimental approaches:
- In Vitro Studies : Laboratory studies have demonstrated that TBAAC can inhibit cell death induced by amyloid-beta (Aβ) peptides in neuroblastoma cell lines, suggesting its role in protecting against neurotoxicity associated with Alzheimer's disease .
- Receptor Binding Studies : TBAAC has shown promising results in binding affinity studies with neurotensin receptors, indicating potential implications for cancer treatment as well .
Synthesis and Applications
The synthesis of TBAAC involves several key steps, including the protection of functional groups and careful control of reaction conditions to ensure high yields. Its unique structure makes it a versatile intermediate in the synthesis of other organic compounds, particularly in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl 2-aminoadamantane-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-14(2,3)18-13(17)15(16)11-5-9-4-10(7-11)8-12(15)6-9/h9-12H,4-8,16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSWAFUARBKFHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(C2CC3CC(C2)CC1C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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